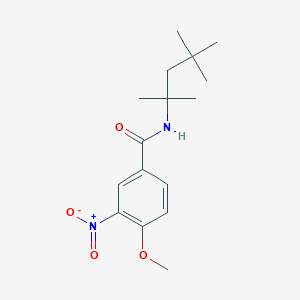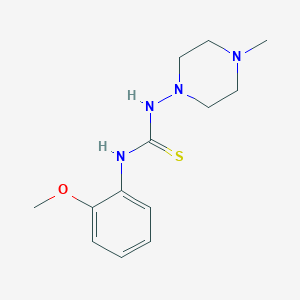
4-methoxy-3-nitro-N-(1,1,3,3-tetramethylbutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-3-nitro-N-(1,1,3,3-tetramethylbutyl)benzamide, also known as MNX, is a chemical compound with potential applications in scientific research. This compound is a member of the benzamide family of compounds, which are known to exhibit various biological activities. MNX has been of interest to researchers due to its potential as a tool for investigating the function of certain biological systems.
Mechanism of Action
The exact mechanism of action of 4-methoxy-3-nitro-N-(1,1,3,3-tetramethylbutyl)benzamide is not fully understood, but it is believed to act as an antagonist at certain receptors in the endocannabinoid system. This means that it blocks the activity of these receptors, which could have various effects on physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in laboratory experiments. For example, it has been shown to inhibit the uptake of certain neurotransmitters, which could affect the function of the nervous system. It has also been shown to have anti-inflammatory effects, which could have potential applications in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methoxy-3-nitro-N-(1,1,3,3-tetramethylbutyl)benzamide in laboratory experiments is its specificity for certain receptors in the endocannabinoid system. This means that it can be used to selectively investigate the function of these receptors, without affecting other biological systems. However, one limitation of using this compound is its potential toxicity, which could limit its use in certain experiments.
Future Directions
There are several future directions for research involving 4-methoxy-3-nitro-N-(1,1,3,3-tetramethylbutyl)benzamide. One area of interest is in the development of new drugs that target the endocannabinoid system, which could have potential applications in the treatment of various diseases. Another direction is in the investigation of the role of the endocannabinoid system in various physiological processes, which could provide insights into the function of this system and its potential as a therapeutic target. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
4-methoxy-3-nitro-N-(1,1,3,3-tetramethylbutyl)benzamide can be synthesized using a multi-step process involving several chemical reactions. The synthesis starts with the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(1,1,3,3-tetramethylbutyl)amine to form the amide product, which is subsequently reduced to this compound using a reducing agent such as sodium borohydride.
Scientific Research Applications
4-methoxy-3-nitro-N-(1,1,3,3-tetramethylbutyl)benzamide has been investigated for its potential applications in scientific research. One area of interest is in the study of certain biological systems, such as the endocannabinoid system. This compound has been shown to bind to certain receptors in this system, which could provide insights into the function of these receptors and their role in various physiological processes.
properties
IUPAC Name |
4-methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,3)10-16(4,5)17-14(19)11-7-8-13(22-6)12(9-11)18(20)21/h7-9H,10H2,1-6H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTCEXDQPALIFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5860298.png)


![4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B5860317.png)
![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide](/img/structure/B5860322.png)

![methyl 4-(2-furyl)-2-{[(3-methyl-2-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5860335.png)
![3-[1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5860347.png)

![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5860362.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(isobutyrylamino)benzamide](/img/structure/B5860381.png)

amino]methyl}phenol](/img/structure/B5860386.png)